3-iodo-6-methoxy-1H-quinolin-4-one
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Overview
Description
3-iodo-6-methoxy-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methoxy groups in the quinoline ring system enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1H-quinolin-4-one typically involves the iodination of 6-methoxy-1H-quinolin-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-6-methoxy-1H-quinolin-4-one or 3-cyano-6-methoxy-1H-quinolin-4-one can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dihydroquinolines are typical reduction products.
Coupling Products: Various biaryl compounds can be formed through coupling reactions.
Scientific Research Applications
3-iodo-6-methoxy-1H-quinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study enzyme inhibition and protein interactions.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxy-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-quinolin-4-one: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-bromo-6-methoxy-1H-quinolin-4-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-chloro-6-methoxy-1H-quinolin-4-one: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
3-iodo-6-methoxy-1H-quinolin-4-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. The methoxy group also contributes to its electronic properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVNUDPHTMKOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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